molecular formula C23H22N2O4 B5284691 N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5284691
M. Wt: 390.4 g/mol
InChI Key: KCMSPLJOFLYDEF-CAPFRKAQSA-N
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Description

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a furan ring, a methoxyphenyl group, and a phenylethylamino group. It has been studied for its potential therapeutic properties, particularly in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the enone intermediate: This step involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form the enone intermediate.

    Amination: The enone intermediate is then reacted with phenylethylamine to form the corresponding enamine.

    Cyclization: The enamine is cyclized with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has a similar structure but with different substituents.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a similar core structure but different functional groups.

Uniqueness

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Its ability to inhibit both EGFR and VEGFR makes it a promising candidate for cancer treatment .

Properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-19-11-9-18(10-12-19)16-20(25-23(27)21-8-5-15-29-21)22(26)24-14-13-17-6-3-2-4-7-17/h2-12,15-16H,13-14H2,1H3,(H,24,26)(H,25,27)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMSPLJOFLYDEF-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCCC2=CC=CC=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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